Dalbergioidin
Overview
Description
(+-)-Dalbergioidin belongs to the class of organic compounds known as isoflavanones. These are polycyclic compounds containing an isoflavan skeleton which bears a ketone at position C4. Thus, (+-)-dalbergioidin is considered to be a flavonoid lipid molecule (+-)-Dalbergioidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (+-)-dalbergioidin is primarily located in the cytoplasm. Outside of the human body, (+-)-dalbergioidin can be found in a number of food items such as mung bean, common bean, scarlet bean, and hyacinth bean. This makes (+-)-dalbergioidin a potential biomarker for the consumption of these food products.
(+-)-dalbergioidin is a hydroxyisoflavanone.
Mechanism of Action
Dalbergioidin (DAL) is a flavonoid that can be isolated from Uraria crinite, an edible herb used as a natural food for childhood skeletal dysplasia . It has been implicated in having an antiosteoporosis effect .
Target of Action
The primary targets of DAL are the PI3K/AKT/SMAD1 cell signal pathway . This pathway plays a crucial role in cell survival and maintaining cellular functions .
Mode of Action
DAL interacts with its targets by activating the PI3K/AKT/SMAD1 cell signal pathway . This activation leads to a reduction in cell apoptosis, improvement in alkaline phosphatase activity, and elevation of the osteogenic-related protein expression of Runx2, Osterix, and BMP2 .
Biochemical Pathways
The activation of the PI3K/AKT/SMAD1 pathway by DAL affects the redox balance within the cell . This results in a decrease in oxidative damage induced by H2O2 .
Pharmacokinetics
It is known that dal can be isolated from uraria crinite .
Result of Action
The activation of the PI3K/AKT/SMAD1 pathway by DAL leads to a reduction in MC3T3-E1 cell apoptosis, an improvement in alkaline phosphatase activity, and an elevation in the osteogenic-related protein expression of Runx2, Osterix, and BMP2 . These changes help to maintain the redox balance within the cell, thereby reducing oxidative damage .
Action Environment
The action of DAL is influenced by the presence of reactive oxygen species (ROS), which is a pivotal pathogenic factor in the development of osteoporosis . DAL’s protective effects against osteoporosis are linked to a reduction in oxidative damage .
Biochemical Analysis
Biochemical Properties
Dalbergioidin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly in the PI3K/AKT/SMAD1 cell signal pathway . This interaction is crucial in maintaining redox balance, reducing cell apoptosis, and improving alkaline phosphatase activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it elevates the osteogenic-related protein expression of Runx2, Osterix, and BMP2 against oxidative damage induced by H2O2 .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The protective effect of this compound against H2O2-induced cell death in MC3T3-E1 cells may lie in the activation of the PI3K/AKT/SMAD1 cell signal pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-7-1-2-9(11(18)3-7)10-6-21-13-5-8(17)4-12(19)14(13)15(10)20/h1-5,10,16-19H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHXBLZBOWXNQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=C(C=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952714 | |
Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30368-42-4 | |
Record name | 3-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30368-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflavanone, 2',4',5,7-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030368424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dalbergioidin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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